Potassium benzo[b]thiophen-6-yltrifluoroborate
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Overview
Description
Potassium benzo[b]thiophen-6-yltrifluoroborate is a chemical compound with the empirical formula C8H5BF3KS and a molecular weight of 240.09 g/mol . It is a potassium salt of benzo[b]thiophene-6-yltrifluoroborate, commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium benzo[b]thiophen-6-yltrifluoroborate can be synthesized through the reaction of benzo[b]thiophene with boron trifluoride etherate, followed by treatment with potassium fluoride . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: Potassium benzo[b]thiophen-6-yltrifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: In Suzuki-Miyaura cross-coupling reactions, this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate or sodium hydroxide . The reaction is typically carried out in an organic solvent, such as toluene or ethanol, at elevated temperatures .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium benzo[b]thiophen-6-yltrifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . In biology and medicine, it is used to synthesize bioactive molecules and pharmaceutical intermediates . In the industry, it is employed in the production of advanced materials, such as organic semiconductors and polymers .
Mechanism of Action
The mechanism of action of potassium benzo[b]thiophen-6-yltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the transmetalation of the trifluoroborate group to the palladium catalyst . This is followed by the reductive elimination of the coupled product . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrate .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to potassium benzo[b]thiophen-6-yltrifluoroborate include potassium benzo[b]thiophen-2-yltrifluoroborate and potassium 2-benzothiophenetrifluoroborate .
Uniqueness: This compound is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which can influence its reactivity and selectivity in chemical reactions . This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C8H5BF3KS |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
potassium;1-benzothiophen-6-yl(trifluoro)boranuide |
InChI |
InChI=1S/C8H5BF3S.K/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7;/h1-5H;/q-1;+1 |
InChI Key |
GYCDHVFANDGPDS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=CS2)(F)(F)F.[K+] |
Origin of Product |
United States |
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